3-(Prolylamino)benzoic acid

Description

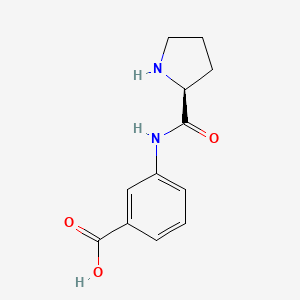

3-(Prolylamino)benzoic acid (IUPAC name: 3-[[(2S)-2-pyrrolidinylcarbonyl]amino]benzoic acid) is a benzoic acid derivative featuring a proline moiety linked via an amide bond at the meta position of the aromatic ring. Proline, a cyclic secondary amine (pyrrolidine), confers unique stereochemical and physicochemical properties to the compound. This molecule is recognized as a critical impurity (Ertapenem Impurity Pro-maba) in the synthesis of ertapenem, a carbapenem-class β-lactam antibiotic . Its identification and quantification are essential for ensuring the purity and safety of pharmaceutical formulations.

Propriétés

IUPAC Name |

3-[[(2S)-pyrrolidine-2-carbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(10-5-2-6-13-10)14-9-4-1-3-8(7-9)12(16)17/h1,3-4,7,10,13H,2,5-6H2,(H,14,15)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZQASVDGDUUMS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases. The pyrrolidine ring, a key component of this compound, is associated with bioactive molecules with target selectivity.

Mode of Action

It’s known that benzylic positions, such as the one in this compound, are susceptible to reactions like free radical bromination, nucleophilic substitution, and oxidation. These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s known that reactions at the benzylic position can lead to various changes in the molecule, potentially affecting different biochemical pathways.

Pharmacokinetics

It’s known that benzoic acid, a component of this compound, is conjugated to glycine in the liver and excreted as hippuric acid. This could potentially influence the bioavailability of the compound.

Result of Action

It’s known that the reduction of atoms in a high oxidation state, such as those in this compound, can convert electron-withdrawing functions into electron-donating amino and alkyl groups. This could potentially result in various molecular and cellular effects.

Activité Biologique

3-(Prolylamino)benzoic acid, a compound with the CAS number 724700-26-9, has garnered attention in recent years due to its potential biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid backbone with a prolyl amino group attached. Its molecular formula is C10H12N2O2, and it has a molecular weight of approximately 192.22 g/mol. The compound's structure is pivotal in determining its biological activity and interaction with various biological targets.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit aldo-keto reductases (AKR), particularly AKR1C3, which plays a role in steroid metabolism and cancer progression. The inhibition of these enzymes can lead to reduced androgen biosynthesis, making it a potential candidate for prostate cancer treatment .

- Protein Degradation Pathways : Studies suggest that derivatives of benzoic acid can enhance the activity of the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for maintaining cellular homeostasis and protein turnover, indicating that this compound may have implications in aging and neurodegenerative diseases .

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

- In Vitro Studies : In vitro assays have demonstrated that compounds structurally related to this compound exhibit significant antiproliferative activity against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50% .

- Mechanistic Insights : The mechanism behind its anticancer activity may involve the induction of apoptosis through the activation of caspases or modulation of cell cycle regulators. Specific analogs have been shown to enhance proteasomal activity, contributing to their anticancer effects.

Antimicrobial Activity

Research has also indicated potential antimicrobial properties:

- Bacterial Inhibition : Some derivatives have shown promising results against bacterial strains such as Staphylococcus aureus. The mechanism appears to involve membrane permeabilization, leading to bacterial cell death .

- Fungal Activity : Limited studies suggest that similar compounds may exhibit antifungal properties, although more research is needed to establish efficacy and mechanisms.

Table 1: Summary of Biological Activities

Applications De Recherche Scientifique

Pharmaceutical Applications

The potential pharmaceutical applications of 3-(Prolylamino)benzoic acid include:

- Anticancer Activity : Preliminary studies suggest that derivatives of benzoic acids, including this compound, may exhibit anticancer properties. For instance, analogs have shown effectiveness against various cancer cell lines, indicating a possible role in cancer therapy .

- Inhibition of Enzymatic Activity : Research has demonstrated that certain substituted benzoic acids can inhibit key enzymes involved in steroid metabolism, such as aldo-keto reductase 1C3 (AKR1C3), which is implicated in castrate-resistant prostate cancer. This suggests that this compound could be developed as a selective inhibitor for therapeutic applications .

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects. Similar compounds have been shown to possess significant antibacterial activity, which could be extrapolated to this compound pending further research .

Biochemical Applications

The unique structure of this compound allows it to interact with biological systems in various ways:

- Bioisosterism : The compound can serve as a bioisostere for amide bonds in drug design, potentially enhancing the pharmacological profiles of existing drugs. This strategy has been successfully employed in the development of new therapeutic agents .

- Peptide Synthesis : Due to its amino group, this compound can be utilized in peptide synthesis, facilitating the creation of novel peptides with desired biological activities. This application is particularly relevant in the development of peptide-based drugs .

Synthetic Routes

Several synthetic methodologies have been explored for the production of this compound:

- Direct Amination : The compound can be synthesized through direct amination of benzoic acid derivatives with proline or proline derivatives under specific conditions.

- Coupling Reactions : Another approach involves coupling reactions between activated benzoic acids and prolyl amines, utilizing coupling agents to enhance yield and purity.

These methods highlight its accessibility for synthetic chemists and underscore its potential for further development into pharmaceutical agents .

Case Study 1: Antitumor Activity

A study investigated the anticancer properties of various benzoic acid derivatives, including those similar to this compound. The results indicated significant inhibition of tumor growth in vivo when tested on human epidermoid carcinoma models. This suggests that compounds with similar structures might hold promise as effective anticancer agents .

Case Study 2: Enzyme Inhibition

Research conducted on substituted benzoic acids revealed that specific modifications could lead to potent inhibitors of AKR1C3. Compounds exhibiting nanomolar affinity were identified, suggesting that this compound could be further investigated for its inhibitory effects on this enzyme, potentially aiding in the treatment of hormone-dependent cancers .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Differences

Key Observations:

Proline vs. The tetrahydropyranyl ether group in ’s derivative improves lipophilicity, favoring blood-brain barrier penetration in CNS-targeted drugs .

Sulfonamide Derivatives :

- Compounds like 3-{[2-(4-sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid () exhibit dual sulfonamide groups, often associated with antibacterial or diuretic activities .

Carbamimidoyl and Thiazolidinone Derivatives: 3-(N-Hydroxycarbamimidoyl)benzoic acid () contains a carbamimidoyl group, which can chelate metal ions or modulate enzyme activity .

Table 2: Comparative Physicochemical Data

Key Findings:

- Polarity and Solubility: The prolylamino group enhances water solubility compared to chloromethyl derivatives (), which are more lipophilic .

- Stability : Sulfonamide derivatives () may exhibit pH-dependent stability due to acidic/basic functional groups .

Research and Application Insights

- Metabolite Identification: and highlight methodologies (e.g., RP-HPLC and MS/MS) for detecting benzoic acid metabolites, which could apply to analyzing this compound in biological matrices .

- Pharmaceutical Intermediates: and emphasize the role of benzoic acid derivatives as intermediates in synthesizing complex drugs, underscoring the importance of purity control for compounds like this compound .

- Impurity Profiling: The designation of this compound as an ertapenem impurity () parallels ’s compound being an ataluren impurity, reflecting regulatory requirements for impurity characterization .

Q & A

Q. What experimental methods are recommended for synthesizing 3-(Prolylamino)benzoic acid derivatives with high purity?

- Methodological Answer: Synthesis optimization can employ Response Surface Methodology (RSM) to systematically evaluate variables such as temperature, pH, and reaction time. For example, a central composite design (CCD) with multiple factorial levels allows researchers to model interactions between parameters and identify optimal conditions. This approach has been validated in studies on benzoic acid derivatives, where RSM improved yield and purity by statistically analyzing experimental data .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

- Methodological Answer: Single-crystal X-ray diffraction paired with SHELX software (e.g., SHELXL for refinement) is the gold standard for resolving molecular geometry. The program refines atomic coordinates, thermal parameters, and occupancy factors against diffraction data, enabling precise determination of bond lengths, angles, and hydrogen-bonding networks. SHELX is robust for small-molecule crystallography, even with twinned or high-resolution data, and is widely cited in structural studies .

Q. What experimental approaches are used to assess the solubility of this compound in organic solvents?

- Methodological Answer: Gravimetric methods, where saturated solutions are equilibrated at controlled temperatures and filtered to isolate undissolved solute, provide reliable solubility data. For substituted benzoic acids, studies like the IUPAC-NIST Solubility Data Series highlight the importance of solvent polarity and temperature. However, limited data for analogs (e.g., 3-(dimethylamino)benzoic acid) underscores the need for multi-temperature measurements to validate reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound analogs?

- Methodological Answer: Discrepancies often arise from variations in solvent purity, measurement techniques, or temperature control. To address this, researchers should:

- Replicate experiments across multiple temperatures using standardized gravimetric protocols.

- Cross-validate results with alternative methods (e.g., UV-spectroscopy for concentration analysis).

- Reference high-quality datasets like the IUPAC-NIST series , which critically evaluate experimental conditions and data reliability .

Q. What strategies are employed to study the antimicrobial activity of this compound derivatives?

- Methodological Answer: Structural analogs (e.g., fluorophenyl-pyrazole benzoic acids) are synthesized and tested against drug-resistant bacteria via minimum inhibitory concentration (MIC) assays . Modifications to the prolylamino or benzoic acid moieties can enhance bioactivity. For example, introducing electron-withdrawing groups (e.g., -F) improves membrane penetration, while crystallographic data guides structure-activity relationship (SAR) analysis .

Q. How can computational methods optimize the synthesis of this compound derivatives?

- Methodological Answer: Density Functional Theory (DFT) calculations predict reaction pathways and transition states, identifying energetically favorable routes. For instance, modeling nucleophilic substitution or amidation reactions helps prioritize synthetic steps with lower activation energies. Pairing computational insights with experimental validation (e.g., HPLC monitoring) reduces trial-and-error in route selection .

Data Presentation Example

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.